REACTION_CXSMILES
|
C(O[CH2:5][C:6](=O)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])(=O)C.[NH2:14]/[C:15](/[CH3:22])=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18].[F:23][C:24]([F:34])([F:33])[C:25]1C=[CH:31][CH:30]=[CH:29][C:26]=1C=O.[OH-].[K+]>C(O)C>[CH3:22][C:15]1[NH:14][C:12]2[CH2:11][O:10][C:8](=[O:9])[C:7]=2[CH:6]([C:5]2[CH:31]=[CH:30][CH:29]=[CH:26][C:25]=2[C:24]([F:34])([F:33])[F:23])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OCC)\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
the mixture was boiled for a further hour
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had cooled
|
Type
|
CUSTOM
|
Details
|
the product was precipitated with a water/sodium chloride mixture
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(C2=C(N1)COC2=O)C2=C(C=CC=C2)C(F)(F)F)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |